(Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium
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Overview
Description
(Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of both ethoxymethyl and 3-ethoxy-3-oxopropoxy groups attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium typically involves the reaction of ethoxymethylphosphine oxide with 3-ethoxy-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine or phosphite derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Reduction: Phosphine and phosphite derivatives.
Substitution: Various alkoxy or aryloxy derivatives depending on the substituent used.
Scientific Research Applications
(Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Materials Science: It is used in the preparation of advanced materials such as phosphorescent materials and flame retardants.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.
Mechanism of Action
The mechanism of action of (Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting their permeability and function. The specific pathways involved depend on the context of its use, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)(3-methoxy-3-oxopropoxy)oxophosphanium
- (Ethoxymethyl)(3-methoxy-3-oxopropoxy)oxophosphanium
- (Methoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium
Uniqueness
(Ethoxymethyl)(3-ethoxy-3-oxopropoxy)oxophosphanium is unique due to its specific combination of ethoxymethyl and 3-ethoxy-3-oxopropoxy groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in organic synthesis and catalysis. Compared to similar compounds, it may offer improved performance in certain reactions and applications due to its tailored molecular structure.
Properties
CAS No. |
61388-21-4 |
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Molecular Formula |
C8H16O5P+ |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
ethoxymethyl-(3-ethoxy-3-oxopropoxy)-oxophosphanium |
InChI |
InChI=1S/C8H16O5P/c1-3-11-7-14(10)13-6-5-8(9)12-4-2/h3-7H2,1-2H3/q+1 |
InChI Key |
QHCKEHMOMYVYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[P+](=O)OCCC(=O)OCC |
Origin of Product |
United States |
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